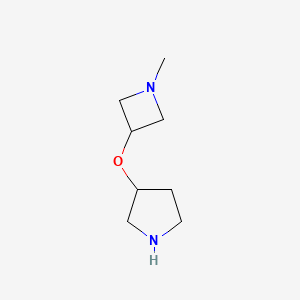
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: is a spiro heterocyclic compound, characterized by having two rings sharing the same atom—the quaternary spiro carbon. It falls into the class of spiro-azetidin-2-one derivatives. The inherent rigidity of spirocyclic compounds makes them intriguing for medicinal chemistry due to their promising biological activity .
Méthodes De Préparation
Synthetic Routes:: Several synthetic approaches exist for constructing spiro-azetidin-2-one derivatives. One common method involves the formation of the azetidin-2-one ring, which has yielded life-saving antibiotics like penicillin and cephalosporins. The β-lactam ring, found in these compounds, serves as a versatile building block for synthesizing amino acids, alkaloids, and other biologically active entities .
Analyse Des Réactions Chimiques
Reactivity:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.
Common Reagents and Conditions::
Major Products:: The major products formed from reactions with 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.
Applications De Recherche Scientifique
Chemistry:: Researchers explore the compound’s potential as a building block for novel molecules due to its spirocyclic nature.
Biology and Medicine:: While direct applications are limited, spiro heterocycles often exhibit diverse biological and pharmacological activities. Further studies may uncover its therapeutic potential.
Industry:: The compound’s industrial applications remain an area of interest, especially in drug discovery and materials science.
Mécanisme D'action
The precise mechanism by which 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine exerts its effects remains unknown. Investigating its molecular targets and pathways is crucial for understanding its biological activity.
Comparaison Avec Des Composés Similaires
Uniqueness::
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: stands out due to its spirocyclic structure and potential applications. Its distinct features set it apart from other compounds.
Similar Compounds:: While no direct analogs are mentioned, exploring related spiro heterocycles could provide valuable insights.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
3-(1-methylazetidin-3-yl)oxypyrrolidine |
InChI |
InChI=1S/C8H16N2O/c1-10-5-8(6-10)11-7-2-3-9-4-7/h7-9H,2-6H2,1H3 |
Clé InChI |
WFBBZZZNRKUUBO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















